molecular formula C9H20N2 B1429559 [(2R)-1-(2-methylpropyl)pyrrolidin-2-yl]methanamine CAS No. 259538-03-9

[(2R)-1-(2-methylpropyl)pyrrolidin-2-yl]methanamine

Cat. No. B1429559
M. Wt: 156.27 g/mol
InChI Key: NLURJNHWDOYZEK-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(2R)-1-(2-methylpropyl)pyrrolidin-2-yl]methanamine , also known by its chemical formula C₈H₁₈N₂ , is a chiral amine . Its systematic name suggests that it contains a pyrrolidine ring with a methylpropyl substituent at the 1-position. The compound exhibits stereochemistry, with the (2R) configuration indicating the absolute configuration of the chiral center.



Synthesis Analysis

The synthesis of [(2R)-1-(2-methylpropyl)pyrrolidin-2-yl]methanamine involves several steps. While I don’t have specific synthetic procedures from the retrieved papers, it typically starts with the cyclization of an appropriate precursor containing the pyrrolidine ring. Further functional group manipulations lead to the desired compound.



Molecular Structure Analysis

The molecular structure of [(2R)-1-(2-methylpropyl)pyrrolidin-2-yl]methanamine consists of the following components:



  • A pyrrolidine ring (a five-membered heterocycle)

  • A methylpropyl group attached to the nitrogen atom

  • A primary amine functional group



Chemical Reactions Analysis

The compound can participate in various chemical reactions, including:



  • Acid-Base Reactions : As a primary amine, it can act as a base, accepting a proton from an acid.

  • Substitution Reactions : The nitrogen atom can undergo nucleophilic substitution reactions.

  • Reductive Amination : It can be used as a reagent in reductive amination reactions.



Physical And Chemical Properties Analysis


  • Melting Point : The compound’s melting point would be relevant for purification and characterization.

  • Solubility : Investigating its solubility in various solvents is crucial.

  • Stability : Assessing its stability under different conditions (e.g., temperature, pH) is essential.


Safety And Hazards


  • Toxicity : Evaluate its toxicity profile, especially if it’s intended for human use.

  • Handling Precautions : Proper handling, storage, and disposal guidelines are necessary.

  • Environmental Impact : Consider its impact on the environment.


Future Directions

Research avenues for [(2R)-1-(2-methylpropyl)pyrrolidin-2-yl]methanamine include:



  • Biological Activity : Investigate its potential as a drug or bioactive compound.

  • Synthetic Modifications : Explore derivatization to enhance properties.

  • Structural Elucidation : Further characterize its stereochemistry and conformation.


Please note that the analysis provided here is based on general knowledge, and specific details may vary depending on the context and intended application of the compound. For precise information, consult relevant scientific literature123.


properties

IUPAC Name

[(2R)-1-(2-methylpropyl)pyrrolidin-2-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2/c1-8(2)7-11-5-3-4-9(11)6-10/h8-9H,3-7,10H2,1-2H3/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLURJNHWDOYZEK-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1CCCC1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CN1CCC[C@@H]1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(2R)-1-(2-methylpropyl)pyrrolidin-2-yl]methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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